Cas no 427-34-9 (Fluoro-tris[3-(trifluoromethyl)phenyl]silane)

Fluoro-tris[3-(trifluoromethyl)phenyl]silane structure
427-34-9 structure
Product Name:Fluoro-tris[3-(trifluoromethyl)phenyl]silane
Numero CAS:427-34-9
MF:C21H12F10Si
MW:482.389521598816
CID:1515132
PubChem ID:238630
Update Time:2025-04-21

Fluoro-tris[3-(trifluoromethyl)phenyl]silane Proprietà chimiche e fisiche

Nomi e identificatori

    • Fluoro-tris[3-(trifluoromethyl)phenyl]silane
    • AR-1J0846
    • fluoro-tris-(3-trifluoromethyl-phenyl)-silane
    • Tri-(3-trifluormethylphenyl)-fluorsilan
    • AG-K-16114
    • fluoro{tris[3-(trifluoromethyl)phenyl]}silane
    • Fluor-tris-(3-trifluormethyl-phenyl)-silan
    • CTK4I6552
    • AC1Q4HJL
    • tri-(3-trifluoromethylphenyl)-fluorosilane
    • NSC43093
    • Tris-(m-trifluormethyl-phenyl)-fluor-silan
    • AC1L61F5
    • AR-1J0846; fluoro-tris-(3-trifluoromethyl-phenyl)-silane; Tri-(3-trifluormethylphenyl)-fluorsilan; AG-K-16114; fluoro{tris[3-(trifluoromethyl)phenyl]}silane; Fluor-tris-(3-trifluormethyl-phenyl)-silan; CTK4I6552; AC1Q4HJL; tri-(3-trifluoromethylphenyl)-fluorosilane; NSC43093; Tris-(m-trifluormethyl-phenyl)-fluor-silan; AC1L61F5;
    • DTXSID10285881
    • SCHEMBL13731058
    • NSC-43093
    • ROGYKZIYZDJFCZ-UHFFFAOYSA-N
    • 427-34-9
    • Inchi: 1S/C21H12F10Si/c22-19(23,24)13-4-1-7-16(10-13)32(31,17-8-2-5-14(11-17)20(25,26)27)18-9-3-6-15(12-18)21(28,29)30/h1-12H
    • Chiave InChI: ROGYKZIYZDJFCZ-UHFFFAOYSA-N
    • Sorrisi: [Si](C1C=CC=C(C(F)(F)F)C=1)(C1C=CC=C(C(F)(F)F)C=1)(C1C=CC=C(C(F)(F)F)C=1)F

Proprietà calcolate

  • Massa esatta: 482.05486
  • Massa monoisotopica: 482.055
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 10
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 3
  • Complessità: 542
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 0Ų

Proprietà sperimentali

  • Densità: 1.4
  • Punto di ebollizione: 387.7°C at 760 mmHg
  • Punto di infiammabilità: 188.3°C
  • Indice di rifrazione: 1.493
  • PSA: 0
  • LogP: 5.67940
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
TAIXING JOXIN BIO-TEC CO.,LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
TAIXING JOXIN BIO-TEC CO.,LTD.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.